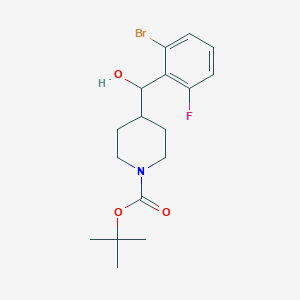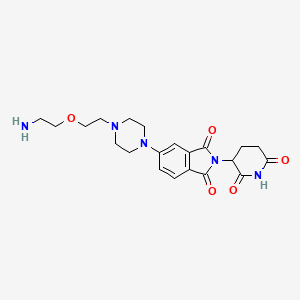![molecular formula C56H114N6O2 B11927929 3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide](/img/structure/B11927929.png)
3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide is a complex organic compound characterized by its multiple amine groups and long alkyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Amidation Reaction: The initial step involves the reaction of a carboxylic acid derivative with a didecylamine to form an amide bond.
Alkylation: The intermediate amide is then alkylated using a suitable alkylating agent to introduce the propyl groups.
Piperazine Ring Formation: The final step involves the formation of the piperazine ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its multiple amine groups, which can interact with biological targets.
Materials Science: It is used in the development of advanced materials, such as polymers and surfactants, due to its amphiphilic nature.
Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple amine groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N,N-Didecyl-N’,N’-diethyl-1,3-propanediamine
- N,N-Didecyl-N’,N’-dimethyl-1,3-propanediamine
Uniqueness
3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide is unique due to its specific structural features, such as the presence of a piperazine ring and multiple long alkyl chains. These features confer distinct physicochemical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C56H114N6O2 |
|---|---|
Molecular Weight |
903.5 g/mol |
IUPAC Name |
3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide |
InChI |
InChI=1S/C56H114N6O2/c1-5-9-13-17-21-25-29-33-43-59(44-34-30-26-22-18-14-10-6-2)49-39-55(63)57-41-37-47-61-51-53-62(54-52-61)48-38-42-58-56(64)40-50-60(45-35-31-27-23-19-15-11-7-3)46-36-32-28-24-20-16-12-8-4/h5-54H2,1-4H3,(H,57,63)(H,58,64) |
InChI Key |
PXNLDSAGMDIEAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN(CCCCCCCCCC)CCC(=O)NCCCN1CCN(CC1)CCCNC(=O)CCN(CCCCCCCCCC)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene](/img/structure/B11927865.png)
![[(Z)-non-2-enyl] 4-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]butanoate](/img/structure/B11927867.png)
![6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride](/img/structure/B11927875.png)
![3-[10-(2-Carboxyeth-1-en-1-yl)anthracen-9-yl]prop-2-enoic acid](/img/structure/B11927880.png)


![Sodium;6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11927892.png)
![heptadecan-9-yl 8-[3-hydroxypropyl-(7-nonoxy-7-oxoheptyl)amino]octanoate](/img/structure/B11927896.png)
![(1R,1''R)-3,3''-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2'-benzyl-[1,1'-binaphthalen]-2-ol)](/img/structure/B11927898.png)

amido}(mesitylene)ruthenium(II)](/img/structure/B11927902.png)


